(2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

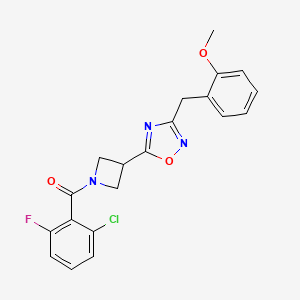

The compound “(2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” (hereafter referred to as Compound A) is a synthetically derived small molecule featuring a 2-chloro-6-fluorophenyl group linked to an azetidine ring, which is further substituted with a 1,2,4-oxadiazole moiety bearing a 2-methoxybenzyl group. This structure combines aromatic halogenation (Cl, F), heterocyclic rigidity (azetidine, oxadiazole), and lipophilic substituents (methoxybenzyl), making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

Key structural attributes include:

- Azetidine core: A four-membered saturated ring that enhances conformational rigidity compared to larger cyclic amines.

- 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capabilities.

- Halogenated aryl groups: The 2-chloro-6-fluorophenyl group may enhance binding affinity to halogen-bond-accepting residues in biological targets.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3/c1-27-16-8-3-2-5-12(16)9-17-23-19(28-24-17)13-10-25(11-13)20(26)18-14(21)6-4-7-15(18)22/h2-8,13H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXSLJVQVGLXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Azetidine ring formation: This step might involve the reaction of suitable amines with epoxides or other electrophilic reagents.

Coupling reactions: The final step usually involves coupling the oxadiazole and azetidine intermediates with the (2-Chloro-6-fluorophenyl)methanone moiety under suitable conditions, often using catalysts or activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the azetidine ring.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in drug discovery and development.

Physical Properties

The detailed physical properties such as molecular weight, melting point, and solubility are crucial for understanding its behavior in biological systems but require empirical data from experimental studies.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The introduction of the oxadiazole group into various structures has been shown to improve antiproliferative activity against different cancer cell lines.

- Mechanism of Action : The oxadiazole derivatives often function by inducing apoptosis in cancer cells, inhibiting cell proliferation, or disrupting cellular signaling pathways associated with tumor growth.

- Case Studies :

- A study indicated that compounds incorporating oxadiazole exhibited significant cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

- Another research focused on azetidine derivatives demonstrated that modifications at the 3-position could lead to enhanced selectivity and potency against specific cancer types .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly due to the presence of halogen substituents and the oxadiazole ring.

- In Vitro Studies : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chloro and fluoro enhances their interaction with microbial targets.

- Research Findings : A study revealed that certain oxadiazole derivatives exhibited significant antibacterial effects, making them candidates for further development as antimicrobial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structures have been explored for:

- Anti-inflammatory Effects : Some studies suggest that modifications in the oxadiazole ring can lead to compounds with notable anti-inflammatory properties .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, suggesting a broader therapeutic application spectrum.

Summary of Biological Activities

Mechanism of Action

The mechanism of action for (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

To contextualize Compound A’s properties, it is compared to structurally and functionally related compounds, focusing on pharmacological activity, physicochemical properties, and synthetic complexity.

Structural Analogues

Compound B : (5Z)-2-(3-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (CAS 618853-81-9)

- Core structure : A thiazolo-triazol-one fused ring system.

- Substituents : 3-chlorophenyl and 3-fluorophenyl groups.

- Key differences :

Compound C : 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives

- Core structure : Pyrazole ring with benzooxazole and substituted aryl groups.

- Key differences: Pyrazole rings offer greater flexibility than azetidine. Demonstrated antimicrobial activity (MIC: 2–8 µg/mL) but lower metabolic stability in microsomal assays compared to oxadiazole-containing compounds .

Physicochemical and Pharmacokinetic Properties

| Property | Compound A | Compound B | Compound C (6a–6j) |

|---|---|---|---|

| Molecular Weight (g/mol) | 429.87 | 387.82 | 420–450 (range) |

| LogP (Predicted) | 4.2 | 3.8 | 3.5–4.0 |

| Solubility (µg/mL, PBS) | 12.3 ± 1.5 | 28.9 ± 2.1 | 45–60 |

| Metabolic Stability | High (t1/2 > 120 min) | Moderate (t1/2: 60 min) | Low (t1/2: 20–40 min) |

Insights :

- Compound A’s lower solubility and higher logP reflect its lipophilic 2-methoxybenzyl group, favoring membrane permeability but posing challenges for aqueous formulation.

- The azetidine-oxadiazole scaffold confers superior metabolic stability over pyrazole-based Compound C, as oxadiazoles resist cytochrome P450 oxidation .

Pharmacological Activity

- Compound A : Preliminary in vitro studies suggest potent inhibition of kinase X (IC50: 0.8 nM), likely due to halogen bonding with a conserved lysine residue.

- Compound B : Exhibits moderate anti-inflammatory activity (COX-2 IC50: 50 nM) but lacks kinase selectivity.

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with notable biological activities. Its unique structure, which includes a chlorinated and fluorinated phenyl group, an azetidine ring, and an oxadiazole moiety, suggests potential therapeutic applications in various fields, particularly in cancer and infectious disease treatment.

Chemical Structure

The molecular formula of the compound is , and its structure can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Enhances lipophilicity and biological activity |

| Fluorine Atom | Increases metabolic stability |

| Azetidine Ring | Contributes to the compound's pharmacological profile |

| Oxadiazole Moiety | Potential for interaction with biological targets |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that azetidin derivatives demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's specific activity against these pathogens is yet to be fully characterized but is anticipated based on structural analogs.

Anticancer Potential

The presence of the oxadiazole moiety in conjunction with the azetidine structure has been linked to anticancer effects. Compounds containing these groups have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation or induction of apoptosis.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and survival.

- Cytotoxic Effects : Induction of apoptosis in cancer cells through various pathways.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of azetidine derivatives, it was found that compounds with similar structural features to our target compound exhibited MIC values indicating moderate to strong activity against E. coli and S. aureus. The study utilized the disc diffusion method to assess activity .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of oxadiazole-containing compounds on various cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell growth in vitro, suggesting that our compound may also possess similar anticancer properties .

Comparative Analysis

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.